(R)-2-Aminoheptanedioic acid

Übersicht

Beschreibung

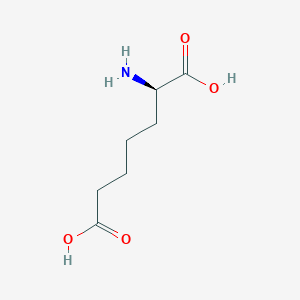

(2R)-2-Aminoheptanedioic acid is an organic compound with the molecular formula C7H13NO4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Aminoheptanedioic acid typically involves the use of starting materials such as heptanedioic acid and ammonia. One common method is the reductive amination of heptanedioic acid, where the carboxylic acid group is first converted to an aldehyde, followed by reaction with ammonia to form the amine. This process often requires catalysts such as palladium on carbon and hydrogen gas under high pressure.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like transaminases can be used to catalyze the conversion of heptanedioic acid derivatives to the desired amino acid. This method is advantageous due to its specificity and mild reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions: (2R)-2-Aminoheptanedioic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.

Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Nitroheptanedioic acid.

Reduction: 2-Aminoheptanol.

Substitution: N-acyl-2-aminoheptanedioic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

(R)-2-Aminoheptanedioic acid is recognized for its role in metabolic pathways and as a precursor for various biochemical compounds. Its structural similarity to other amino acids allows it to participate in metabolic reactions, influencing cellular processes.

Case Study: Metabolomics in Disease

Recent studies have highlighted the potential of this compound as a biomarker in metabolic profiling. For instance, research on congenital heart disease has shown that variations in amino acid levels, including this compound, can differentiate between healthy individuals and those with specific pathologies. The study utilized advanced mass spectrometry techniques to quantify metabolites, revealing significant alterations in amino acid profiles associated with disease states .

Agricultural Applications

The compound has been investigated for its effects on plant growth and development. Research indicates that non-proteinogenic amino acids like this compound can modulate plant responses to environmental stresses.

Case Study: Plant Development Regulation

A study published in FEBS Letters identified this compound as a bioactive compound that influences root morphogenesis in various plant species. The findings suggest that this compound can enhance root growth under stress conditions, making it a potential candidate for agricultural applications aimed at improving crop resilience .

Pharmaceutical Potential

This compound's structural characteristics make it a candidate for drug development, particularly in designing inhibitors or modulators for specific biological pathways.

Case Study: Drug Design Framework

In pharmacological research, the compound's analogs have been explored for their potential as therapeutic agents. For example, derivatives of this compound have shown promise in modulating neurotransmitter systems, which could lead to advancements in treating neurological disorders .

Nutritional Biochemistry

As an amino acid derivative, this compound has implications in nutritional studies, particularly concerning dietary sources and their metabolic impacts.

Case Study: Dietary Influence on Metabolism

Research has indicated that this compound can be detected in various foods and beverages, suggesting its role as a biomarker for dietary intake. Studies utilizing metabolomic approaches have linked its levels to the consumption of specific food groups, providing insights into dietary habits and their health implications .

Summary Table of Applications

Wirkmechanismus

The mechanism by which (R)-2-Aminoheptanedioic acid exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with receptors or transporters, influencing cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

(2S)-2-Aminoheptanedioic acid: The enantiomer of (R)-2-Aminoheptanedioic acid, with similar chemical properties but different biological activity.

2-Aminopentanedioic acid: A shorter-chain analog with different reactivity and applications.

2-Aminobutanedioic acid: Another analog with distinct properties and uses.

Uniqueness: (2R)-2-Aminoheptanedioic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its longer carbon chain also provides distinct chemical properties, making it suitable for specific applications that shorter-chain analogs may not be able to fulfill.

Biologische Aktivität

(R)-2-Aminoheptanedioic acid, also known as α-aminoheptanedioic acid or 2-aminopimelic acid, is a non-proteinogenic amino acid that has garnered interest in various biological contexts. This article explores its biological activity, potential implications in metabolic disorders, and its role in cellular signaling pathways.

- Molecular Formula : C7H13NO4

- Molecular Weight : 175.18 g/mol

- Structure : Characterized by a seven-carbon chain with two carboxylic acid groups and an amino group attached to the second carbon.

Metabolic Role

Recent studies have highlighted the role of this compound in metabolic pathways, particularly in relation to insulin resistance and obesity. Elevated levels of this compound have been associated with impaired insulin signaling and abnormal gluconeogenesis.

- Insulin Resistance : In a study involving high-fat diet-induced insulin resistance in mice, levels of this compound were significantly increased in adipose tissues. This increase correlated with markers of insulin resistance, such as reduced phosphorylation of AKT and insulin receptor (IR) .

| Metabolic Effects | Observation |

|---|---|

| Insulin Signaling | Decreased AKT phosphorylation in treated cells |

| Gluconeogenesis | Increased expression of gluconeogenic enzymes (PEPCK, G6Pase) |

| Adipogenesis | Elevated levels in adipocytes compared to preadipocytes |

Potential Biomarker for Obesity

The compound has been proposed as a potential biomarker for obesity-related metabolic disorders. Its levels correlate with adipogenesis and insulin resistance, suggesting that it could be utilized to assess metabolic health .

Case Studies

- Mouse Model Study :

- Human Cell Line Experiments :

Mechanistic Insights

The biological activity of this compound is primarily mediated through its impact on metabolic signaling pathways:

Eigenschaften

IUPAC Name |

(2R)-2-aminoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQLUIFNNFIIKC-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)O)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426485 | |

| Record name | (R)-2-Aminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32224-57-0 | |

| Record name | 2-Aminopimelic acid, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032224570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Aminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOPIMELIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13U6YET12C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.